molecular formula C15H12Cl2N2OS B2474448 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 337924-53-5

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Cat. No.: B2474448
CAS No.: 337924-53-5
M. Wt: 339.23
InChI Key: CBIBZRVAHFLFBP-VXLYETTFSA-N
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Description

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thienyl group, a dichlorobenzyl moiety, and an acetonitrile group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,3-dichlorobenzyl alcohol with thienyl acetonitrile under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the imidoyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzyl alcohol
  • 2,5-Dichlorobenzyl chloride
  • Thienyl acetonitrile

Uniqueness

Compared to similar compounds, 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile stands out due to its combined structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[5-[(E)-N-[(2,3-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6H,7,9H2,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIBZRVAHFLFBP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C(=CC=C1)Cl)Cl)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=C(C(=CC=C1)Cl)Cl)/C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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